molecular formula C12H25ClOS B4326623 1-(2-CHLOROETHANESULFINYL)DECANE

1-(2-CHLOROETHANESULFINYL)DECANE

Cat. No.: B4326623
M. Wt: 252.84 g/mol
InChI Key: JOQSFTJNYOZKAH-UHFFFAOYSA-N
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Description

1-(2-CHLOROETHANESULFINYL)DECANE is an organic compound with the molecular formula C12H25ClOS It contains a sulfoxide functional group, which is characterized by a sulfur atom bonded to an oxygen atom and an alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROETHANESULFINYL)DECANE typically involves the reaction of decane with 2-chloroethyl sulfoxide. The reaction conditions often require a controlled environment to ensure the proper formation of the sulfoxide group. Common reagents used in this synthesis include oxidizing agents such as hydrogen peroxide or sodium periodate to introduce the sulfoxide functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes where decane is reacted with 2-chloroethyl sulfoxide under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROETHANESULFINYL)DECANE can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted ethyl derivatives.

Scientific Research Applications

1-(2-CHLOROETHANESULFINYL)DECANE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfoxide functionality into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROETHANESULFINYL)DECANE involves its interaction with molecular targets through its sulfoxide and chloroethyl groups. The sulfoxide group can participate in redox reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-chloroethyl)sulfonyl]decane: Contains a sulfone group instead of a sulfoxide group.

    1-[(2-chloroethyl)thio]decane: Contains a sulfide group instead of a sulfoxide group.

    1-[(2-bromoethyl)sulfinyl]decane: Contains a bromoethyl group instead of a chloroethyl group.

Uniqueness

1-(2-CHLOROETHANESULFINYL)DECANE is unique due to its specific combination of a sulfoxide group and a chloroethyl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The presence of the sulfoxide group allows for versatile redox chemistry, while the chloroethyl group provides a site for nucleophilic substitution reactions.

Properties

IUPAC Name

1-(2-chloroethylsulfinyl)decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25ClOS/c1-2-3-4-5-6-7-8-9-11-15(14)12-10-13/h2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQSFTJNYOZKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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